N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4S/c1-5-22-16-13-18(17(23-6-2)12-14(16)3)24(20,21)19(4)15-10-8-7-9-11-15/h12-13,15H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQUPESQNROIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide typically involves the reaction of cyclohexylamine with 2,5-diethoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexyl and ethoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
N-Cyclohexyl-N,4-dimethylbenzenesulfonamide ()
- Structure : Lacks ethoxy groups (positions 2 and 5) but retains the cyclohexyl and methyl substituents.
- Synthesis : Synthesized via CuI-catalyzed coupling with a 30% yield, indicating moderate efficiency .
N-(2,5-Dimethylcyclohexyl)benzamide ()
- Structure : Replaces the sulfonamide group with a benzamide (amide linkage).
- Implications : The amide group introduces hydrogen-bonding capability, which sulfonamides lack, affecting intermolecular interactions and biological activity .
Cyazofamid ()
Substituent Effects on Sulfonamide Nitrogen
2,5-Diethoxy-N-isopropyl-4-methylbenzenesulfonamide ()
- Structure : Isopropyl instead of cyclohexyl on the sulfonamide nitrogen.
- The diethoxy groups mirror those in the target compound, suggesting similar electronic profiles .
(E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide ()
- Structure: Features a Schiff base (benzylideneamino) and bulky tert-butyl groups.
- Crystallography : Single-crystal X-ray data (R factor = 0.045) confirm a rigid, planar Schiff base structure, which contrasts with the flexible cyclohexyl group in the target compound. The tert-butyl groups enhance hydrophobicity .
Electronic and Steric Modifications
N-(2,5-Dimethoxyphenyl)-4-nitro-benzenesulfonamide ()
- Structure : Methoxy (electron-donating) and nitro (electron-withdrawing) groups.
- Electronic Effects : The nitro group significantly polarizes the benzene ring, altering reactivity in electrophilic substitutions compared to ethoxy-substituted analogs .
N,N'-Ditosyl-p-benzoquinone diimine ()
Research Findings and Implications
- Synthetic Challenges : Copper-catalyzed methods (e.g., ) often yield <50%, suggesting that introducing ethoxy groups (as in the target compound) may further complicate synthesis due to steric or electronic factors.
- Biological Relevance : Sulfonamides with bulky N-substituents (e.g., cyclohexyl) are less common in pharmaceuticals but may offer unique binding profiles in pesticidal applications, as seen with cyazofamid .
- Solubility Trends : Isopropyl-substituted analogs () likely exhibit better aqueous solubility than cyclohexyl derivatives, critical for formulation in agrochemicals.
Biological Activity
N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth examination of its biological activity, supported by relevant data tables, case studies, and research findings.
The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By mimicking para-aminobenzoic acid (PABA), these compounds effectively disrupt folate metabolism, leading to bacteriostatic effects . Additionally, there is emerging evidence suggesting that such compounds may interfere with specific signaling pathways in cancer cells, potentially inhibiting proliferation and inducing apoptosis.
Antimicrobial Activity
This compound has been investigated for its efficacy against various bacterial strains. Preliminary studies indicate promising activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) observed for this compound against selected pathogens:
| Pathogen | MIC (μg/mL) | Comments |
|---|---|---|
| Staphylococcus aureus | 16 | Effective against methicillin-resistant strains |
| Escherichia coli | 32 | Moderate effectiveness |
| Pseudomonas aeruginosa | 64 | Limited activity |
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies using various cancer cell lines have demonstrated that this compound can inhibit cell growth and induce apoptosis. The following case study illustrates its effects on A549 lung cancer cells:
- Study Design : A549 cells were treated with varying concentrations of the compound (0-100 µM) for 48 hours.
- Findings :
- IC50 was determined to be approximately 25 µM.
- Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.
- Western blot analysis indicated upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Structure-Activity Relationship (SAR)
The structural modifications on the sulfonamide scaffold significantly influence its biological activity. Research indicates that variations in substituents on the aromatic ring can enhance or diminish activity against specific targets. For instance:
- Diethyl vs. Diethoxy Substituents : Compounds with diethoxy groups demonstrated improved solubility and bioavailability compared to their diethyl counterparts.
- Cyclohexyl Group Influence : The presence of the cyclohexyl moiety has been associated with increased lipophilicity, which may enhance membrane permeability and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
